

Application Notes: The Use of Bindarit in Experimental Autoimmune Encephalomyelitis (EAE)

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Compound of Interest

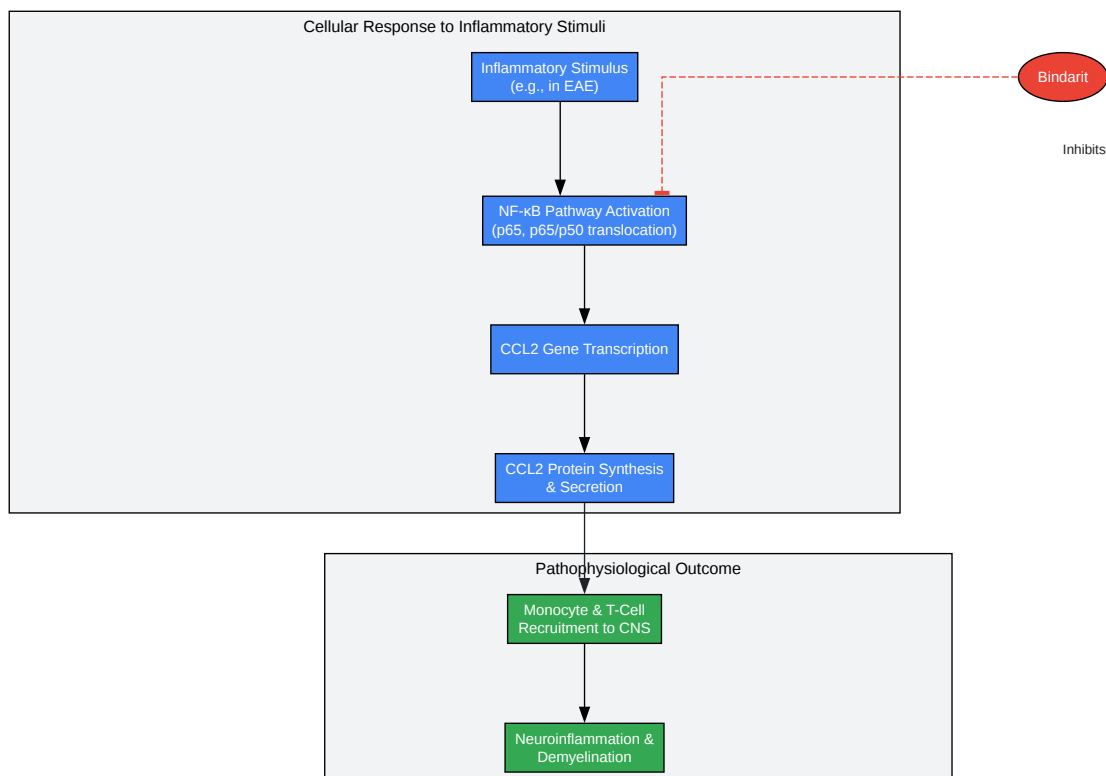
Compound Name: *Bindarit*

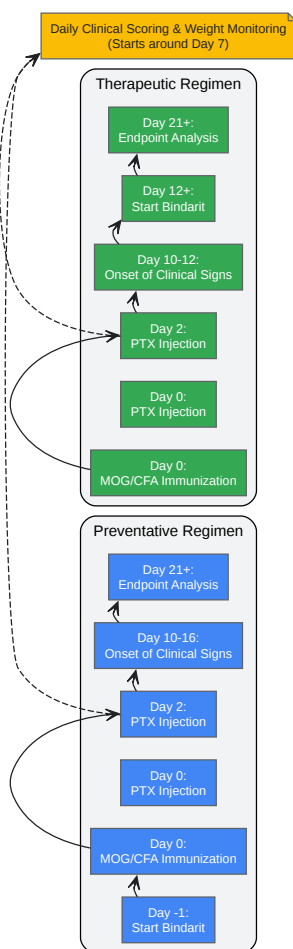
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Introduction Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).^[1] A critical aspect of EAE and MS pathogenesis is neuroinflammation, which involves the infiltration of immune cells into the central nervous system (CNS). The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) is a key mediator in this process, recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation.^{[2][3]} **Bindarit** is a small, synthetic indazolic derivative that selectively inhibits the synthesis of CCL2, making it a valuable tool for studying neuroinflammatory processes and a potential therapeutic agent.^{[4][5]} These notes provide a comprehensive overview of **Bindarit's** application in EAE models.

Mechanism of Action **Bindarit's** primary mechanism of action is the inhibition of CCL2 transcription.^[6] It has been shown to suppress CCL2 expression in the three main cell types of the neurovascular unit (NVU) responsible for its production during neuroinflammation: brain microvascular endothelial cells (BMEC), astrocytes, and microglia.^{[2][7]} The inhibitory effect is mediated, at least in part, through the modulation of the NF- κ B signaling pathway. Specifically, **Bindarit** can inhibit the activation of p65 and p65/p50, which are crucial for driving CCL2 promoter activity.^{[3][6]} By reducing CCL2 levels in the CNS, **Bindarit** effectively diminishes the recruitment of inflammatory monocytes and T cells across the blood-brain barrier, thereby attenuating the autoimmune response against the myelin sheath.^{[3][4]}





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